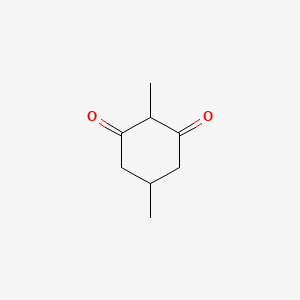
2,5-ジメチルシクロヘキサン-1,3-ジオン
概要
説明
2,5-Dimethylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylcyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylcyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分析技術
ジメドンは、さまざまな分析技術の試薬として使用されます . 分光光度法、発光法、比色法、結晶解析で使用されています . アルデヒド基を含む化合物を決定するのに特に役立ちます .
複素環式化合物の合成
ジメドンは、いくつかのスピロ化合物および複素環式化合物の合成のための汎用性の高いシントンとして機能します . これらには、工業的に重要な化合物として台頭してきたキサンテン誘導体が含まれます .
異なる有機化合物の調製
シクロヘキサン-1,3-ジオンとその誘導体(ジメドンを含む)の化学は、異なる有機化合物の調製に適した前駆体となっています . これらには、抗癌剤、抗酸化剤、鎮痙剤、抗アナフィラキシー剤、抗HIV剤、抗菌剤の活性を有するクロメン誘導体が含まれます .
4H-ベンゾ[b]ピラン誘導体の合成
ジメドンは、4H-ベンゾ[b]ピラン誘導体の合成に使用されます . これらの誘導体は、化粧品、顔料、潜在的な生分解性農薬として頻繁に使用されます . また、幅広い生物活性を示します .
天然に存在する融合3-メチルフランの合成
ジメドンは、天然に存在する融合3-メチルフランの合成のためのフラナン化戦略の一部です .
マイケル付加物の生物学的評価
ジメドンから誘導されたマイケル付加物は合成され、チミジンホスホリラーゼ阻害アッセイ、ウレアーゼ阻害アッセイ、β-グルクロニダーゼ阻害アッセイ、PC-3およびHeLa細胞株に対する細胞毒性など、さまざまなバイオアッセイについて評価されています .
Safety and Hazards
作用機序
Target of Action
2,5-Dimethylcyclohexane-1,3-dione, also known as dimedone, is a cyclic 1,3-diketone . It is used as a reagent for various analytical techniques and as a synthon for the synthesis of several spiro and heterocyclic compounds
Mode of Action
Dimedone is known to undergo one-pot two-component Aldol-Michael addition reactions with different arylaldehydes to provide trimolecular Michael adducts . This reaction is mediated by diethylamine in an aqueous medium .
Biochemical Pathways
It is known that dimedone derivatives can be converted by way of their hydrazides to the corresponding azides .
Pharmacokinetics
It is known that dimedone is a solid compound that is sparingly soluble in water but soluble in ethanol, methanol, chloroform, acetic acid, benzene, and 50% alcohol-water solution .
Result of Action
It is known that dimedone and its derivatives have been used in the synthesis of compounds with various biological activities, including anticancer, antioxidant, spasmolytic, anti-anaphylactic, anti-hiv, and antibacterial activities .
Action Environment
It is known that dimedone is stable in its dry crystalline form, but its aqueous solution can easily decompose or be oxidized when kept in the dark .
生化学分析
Biochemical Properties
2,5-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its notable interactions is with thymidine phosphorylase, where it acts as an inhibitor. This interaction is crucial in the study of cancer and other diseases where thymidine phosphorylase is involved. Additionally, 2,5-Dimethylcyclohexane-1,3-dione has been shown to inhibit urease and β-glucuronidase, enzymes that are important in nitrogen metabolism and detoxification processes, respectively .
Cellular Effects
The effects of 2,5-Dimethylcyclohexane-1,3-dione on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as PC-3 and HeLa, 2,5-Dimethylcyclohexane-1,3-dione exhibits cytotoxic effects, leading to cell death. This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 2,5-Dimethylcyclohexane-1,3-dione exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with thymidine phosphorylase involves the formation of a stable complex that prevents the enzyme from catalyzing its substrate. Similarly, the inhibition of urease and β-glucuronidase by 2,5-Dimethylcyclohexane-1,3-dione involves binding to the enzyme’s active site, leading to a decrease in their catalytic activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,5-Dimethylcyclohexane-1,3-dione over time are important factors in its use in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 2,5-Dimethylcyclohexane-1,3-dione leads to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylcyclohexane-1,3-dione vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical or cellular response. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,5-Dimethylcyclohexane-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 2,5-Dimethylcyclohexane-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that 2,5-Dimethylcyclohexane-1,3-dione can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2,5-Dimethylcyclohexane-1,3-dione is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in directing 2,5-Dimethylcyclohexane-1,3-dione to these compartments, ensuring its proper function in biochemical reactions .
特性
IUPAC Name |
2,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(9)6(2)8(10)4-5/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHBWVJGEGULBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383460 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61621-47-4 | |
| Record name | 2,5-dimethylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



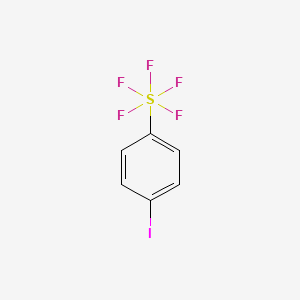
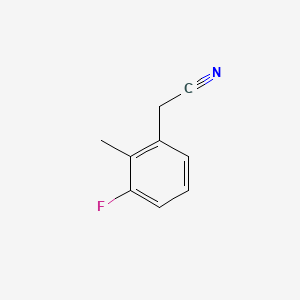


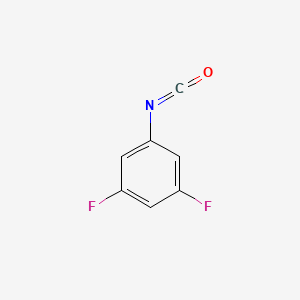

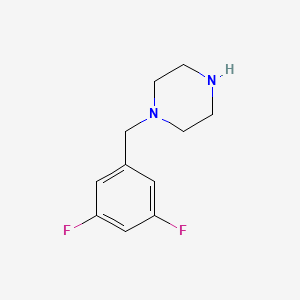
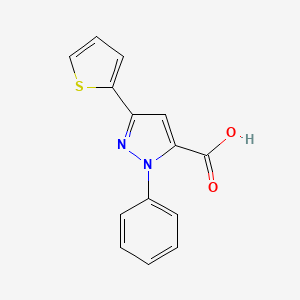

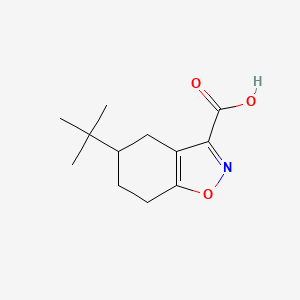
![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1306118.png)
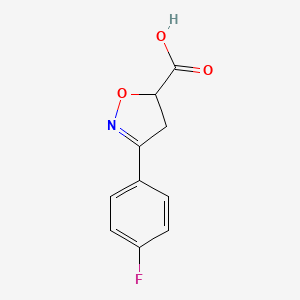
![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)
